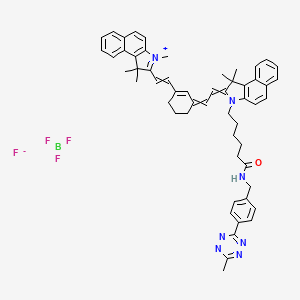
Cyanine7.5 tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanine7.5 tetrazine is a near-infrared (NIR) fluorescent dye that is widely used in bioimaging and other scientific applications. This compound is particularly noted for its high fluorescence quantum yield and its ability to undergo bioorthogonal reactions, making it suitable for in vivo imaging . The absorption and emission spectra of this compound are similar to those of indocyanine green, but it is significantly brighter.
Preparation Methods
Cyanine7.5 tetrazine can be synthesized through various synthetic routes. One common method involves the reaction of a cyanine dye with a tetrazine derivative. The reaction conditions typically include the use of polar organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the process is often carried out under inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Cyanine7.5 tetrazine undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reactions: This is the most notable reaction, where this compound reacts with strained alkenes or alkynes to form stable conjugates.
Substitution Reactions: The tetrazine moiety can participate in nucleophilic substitution reactions, often using reagents like amines or thiols.
Cycloaddition Reactions: The tetrazine group can also undergo cycloaddition reactions with dienophiles, leading to the formation of various heterocyclic compounds.
Scientific Research Applications
Cyanine7.5 tetrazine has a wide range of applications in scientific research:
Bioimaging: Due to its high fluorescence quantum yield and NIR properties, it is extensively used for in vivo imaging to study biological processes.
Fluorescent Probes: It is used in the development of fluorogenic probes for detecting specific biomolecules.
Drug Delivery: The compound is used in targeted drug delivery systems where it helps in tracking the distribution of drugs within the body.
Chemical Biology: It is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Mechanism of Action
The primary mechanism of action of Cyanine7.5 tetrazine involves its ability to undergo bioorthogonal reactions, particularly the iEDDA reaction. This reaction allows for the specific and rapid labeling of biomolecules without interfering with native biological processes . The tetrazine moiety reacts with strained alkenes or alkynes, forming stable conjugates that can be detected through their fluorescent properties .
Comparison with Similar Compounds
Cyanine7.5 tetrazine is unique due to its high fluorescence quantum yield and its suitability for in vivo imaging. Similar compounds include:
Cyanine5 tetrazine: Another NIR dye, but with different absorption and emission spectra.
Cyanine5.5 tetrazine: Known for its far-red emission, making it suitable for different imaging applications.
Sulfo-Cyanine7 tetrazine: A water-soluble variant that is useful for aqueous environments.
This compound stands out due to its superior brightness and stability, making it a preferred choice for many bioimaging applications .
Properties
Molecular Formula |
C55H58BF4N7O |
|---|---|
Molecular Weight |
919.9 g/mol |
IUPAC Name |
6-[1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide;trifluoroborane;fluoride |
InChI |
InChI=1S/C55H57N7O.BF3.FH/c1-37-57-59-53(60-58-37)43-26-22-40(23-27-43)36-56-50(63)21-8-7-13-34-62-47-31-29-42-18-10-12-20-45(42)52(47)55(4,5)49(62)33-25-39-16-14-15-38(35-39)24-32-48-54(2,3)51-44-19-11-9-17-41(44)28-30-46(51)61(48)6;2-1(3)4;/h9-12,17-20,22-33,35H,7-8,13-16,21,34,36H2,1-6H3;;1H |
InChI Key |
TYBJGGWWXYOTON-UHFFFAOYSA-N |
Canonical SMILES |
B(F)(F)F.CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C5=CC=CC=C5C=C4)C(C3=CC=C6CCCC(=C6)C=CC7=[N+](C8=C(C7(C)C)C9=CC=CC=C9C=C8)C)(C)C.[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















